molecular formula C8H13IN2 B3047176 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole CAS No. 1354705-60-4

1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole

Cat. No.: B3047176
CAS No.: 1354705-60-4
M. Wt: 264.11
InChI Key: SMZHPKIXWIYEST-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of 1,3-diketones with hydrazines, followed by iodination. The reaction conditions often involve the use of molecular iodine and a base such as sodium bicarbonate to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the substituents .

Scientific Research Applications

Medicinal Chemistry

EIP has shown promise as a lead compound in drug development due to its biological activities:

  • Antimicrobial Activity : EIP has demonstrated significant antibacterial effects against various strains of bacteria. Its mechanism may involve disrupting bacterial cell structures or inhibiting essential metabolic enzymes .
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediator production. This property positions EIP as a potential candidate for treating inflammatory disorders .
  • Protein Kinase Inhibition : EIP may act as an inhibitor of specific protein kinases involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis. This makes it a candidate for cancer therapy .

Agricultural Chemistry

Due to its bioactive properties, EIP can be explored as a potential pesticide or herbicide. Its ability to interact with biological targets suggests it could effectively disrupt pest metabolism or growth .

Materials Science

EIP serves as a building block for synthesizing more complex heterocyclic compounds, which can be utilized in various industrial applications, including the development of new materials with specific properties .

Case Studies and Research Findings

  • Antibacterial Study : A study evaluated the antibacterial efficacy of EIP against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting potential therapeutic applications in treating bacterial infections .
  • Anti-inflammatory Research : In vitro assays demonstrated that EIP effectively inhibited COX enzymes, leading to reduced levels of inflammatory cytokines in treated cells. This supports its use in developing anti-inflammatory drugs .
  • Kinase Inhibition Assay : EIP was tested for its ability to inhibit specific protein kinases involved in cancer pathways. The results showed promising inhibition rates, indicating its potential role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrazole ring can also engage in hydrogen bonding and π-π interactions, contributing to its overall activity .

Comparison with Similar Compounds

  • 1-Ethyl-4-iodo-1H-pyrazole
  • 4-Iodo-1-isopropyl-1H-pyrazole
  • 3-Iodo-1H-pyrazole

Comparison: 1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole is unique due to the presence of both ethyl and isopropyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds that may only have one type of substituent.

Biological Activity

1-Ethyl-4-iodo-3-isopropyl-1H-pyrazole (EIP) is a synthetic compound belonging to the pyrazole family, characterized by its unique substitution pattern that contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of EIP, drawing from diverse sources and research findings.

Chemical Structure and Properties

EIP has the following molecular structure:

  • Molecular Formula : C8_{8}H10_{10}I1_{1}N3_{3}
  • Structural Features :
    • Ethyl group at the 1-position
    • Isopropyl group at the 3-position
    • Iodine atom at the 4-position

The presence of iodine enhances its reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and cyclization reactions.

Biological Activities

EIP exhibits a range of biological activities that make it a candidate for further pharmacological studies:

1. Antimicrobial Activity

EIP has demonstrated antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell structures or inhibit essential enzymes involved in bacterial metabolism. Studies have indicated that pyrazole derivatives can exhibit significant antibacterial effects against various strains of bacteria.

2. Anti-inflammatory Effects

Research suggests that EIP may possess anti-inflammatory properties. Pyrazole compounds are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

3. Protein Kinase Inhibition

EIP has shown potential as an inhibitor of specific protein kinases involved in cell signaling pathways. The modulation of kinase activity can influence various cellular processes, including proliferation and apoptosis, making EIP a candidate for cancer therapy .

The mechanism by which EIP exerts its biological effects involves interactions with various biological targets:

  • Enzyme Inhibition : EIP interacts with enzymes such as COX and specific protein kinases, leading to altered enzymatic activity and subsequent biological responses.
  • Binding Affinity : The iodine atom in EIP may enhance binding affinity to target proteins through halogen bonding, which can stabilize the interaction between the compound and its biological targets .

Comparative Analysis with Related Compounds

To understand the uniqueness of EIP, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
3-IsopropylpyrazoleIsopropyl group at position 3Lacks iodine substitution
4-Iodo-3-methylpyrazoleMethyl group at position 3Different alkyl substitution
Ethyl 4-bromo-1H-pyrazoleBromine instead of iodine at position 4Halogen substitution affects reactivity
5-MethylpyrazoleMethyl group at position 5Variation in position affects biological activity

The combination of substituents in EIP influences its chemical reactivity and biological profile, making it a valuable candidate for medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of EIP and related pyrazole derivatives:

  • Antimicrobial Study : A study demonstrated that EIP exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro assays indicated that EIP could effectively inhibit COX enzymes, leading to decreased production of inflammatory mediators such as prostaglandins.
  • Cancer Therapeutics : Research on pyrazole derivatives has highlighted their potential as inhibitors of protein kinases involved in cancer signaling pathways. EIP's structural features may enhance its efficacy in targeting these pathways .

Properties

IUPAC Name

1-ethyl-4-iodo-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-4-11-5-7(9)8(10-11)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZHPKIXWIYEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248136
Record name 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-60-4
Record name 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-ethyl-4-iodo-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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